2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a chlorinated thiophene ring attached to a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorothiophene with a boronic ester. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chlorothiophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorothiophene moiety can be reduced to form thiophenes without the chlorine substituent.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes.
Scientific Research Applications
2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, forming new carbon-carbon bonds. The boron atom in the dioxaborolane moiety acts as a Lewis acid, facilitating the formation of a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form the desired product .
Comparison with Similar Compounds
Similar Compounds
(2-Chlorothiophen-3-yl)methanol: This compound features a similar chlorothiophene ring but with a hydroxymethyl group instead of a dioxaborolane moiety.
(2-Chlorothiophen-3-yl)(thiophen-2-yl)methanol: This compound has an additional thiophene ring attached to the chlorothiophene.
Uniqueness
2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane moiety, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in cross-coupling reactions and the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-(2-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-15-8(7)12/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUJQFFGCXPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.